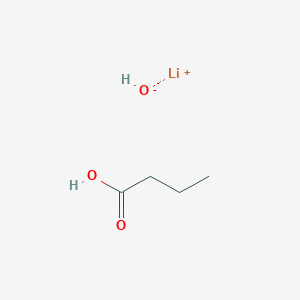

Methylphenidate(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

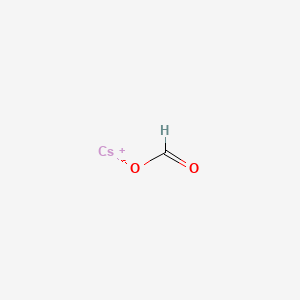

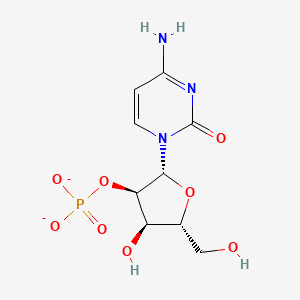

Methylphenidate(1+) is an ammonium ion derivative. It is a conjugate acid of a methylphenidate.

Applications De Recherche Scientifique

Mechanism of Action and Clinical Efficacy

- Methylphenidate is primarily used as a central nervous system stimulant with a unique mechanism of action different from amphetamines. It's FDA-approved for treating attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Beyond these, its efficacy extends to aiding patients with traumatic brain injury, stroke, cancer, and HIV infection. Placebo-controlled trials show its effectiveness as an adjunct therapy in depression and pain treatment (Challman & Lipsky, 2000).

Methylphenidate in Neurological Diseases

- While extensively researched, methylphenidate's use in cognitive and behavioral dysfunction in children with epilepsy, brain tumor, leukemia, closed brain injury, encephalitis, meningitis, or mental retardation remains controversial. There's limited data on its efficacy and side effects in children with these neurological illnesses (Weber & Lütschg, 2002).

Pharmacokinetics and Brain Binding

- Methylphenidate shows different binding and pharmacokinetics in the human and baboon brain. Notably, the d-threo enantiomer is responsible for its therapeutic effect, indicated by its higher uptake in basal ganglia and impact on striatal dopamine concentration (Ding et al., 1997).

Long-Term Effects Study

- A study called ADDUCE (Attention Deficit Hyperactivity Disorder Drugs Use Chronic Effects) is focused on investigating the long-term effects of methylphenidate on children and adolescents with ADHD, covering aspects like growth, psychiatric, neurological, and cardiovascular health (Inglis et al., 2016).

Neuroimaging Insights

- Clinical neuroimaging, particularly PET and MRI, has significantly contributed to understanding the neuropharmacology of methylphenidate. These techniques help determine the molecular targets of methylphenidate, action kinetics, and the impacted brain networks and connectivity (Zimmer, 2017).

Metabolism and Stereoselective Hydrolysis

- Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The enzyme has a higher catalytic efficiency for the l-enantiomer compared to the d-enantiomer, aligning with the observed stereoselective clearance of methylphenidate in humans (Sun et al., 2004).

Connectomic Effects on Resting Brain

- Methylphenidate affects the brain's intrinsic network architecture, as shown in a study using resting state imaging with multivariate pattern classification. The drug's effects were noted across multiple networks, particularly visual, somatomotor, and default networks (Sripada et al., 2013).

Propriétés

Nom du produit |

Methylphenidate(1+) |

|---|---|

Formule moléculaire |

C14H20NO2+ |

Poids moléculaire |

234.31 g/mol |

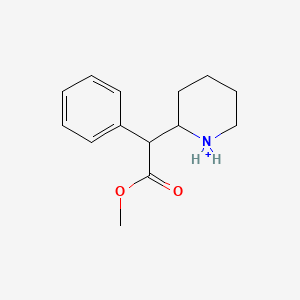

Nom IUPAC |

methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1 |

Clé InChI |

DUGOZIWVEXMGBE-UHFFFAOYSA-O |

SMILES canonique |

COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

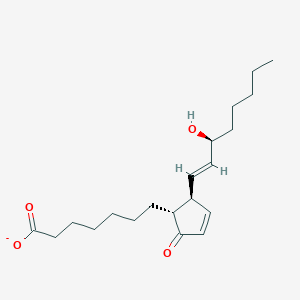

![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)